Molecular Recognition: Unique Dual-Sulfonamide Pharmacophore Architecture
The target compound is the only commercially available molecule that features a primary benzenesulfonamide ZBG and a tertiary pyrrolidin-1-ylsulfonyl group attached to a furan-2-carboxamide scaffold. A Tanimoto similarity search of the ChEMBL database reveals that this key pharmacophore combination is absent in >99% of known bioactive sulfonamides [1]. This is in contrast to the vast majority of CA inhibitors like acetazolamide (AAZ), which possess only a single primary sulfonamide. The presence of the pyrrolidine-sulfonyl group spatially constrains the molecule's conformational freedom compared to analogs with only a primary sulfonamide such as 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide, creating a distinct electrostatic surface that dictates its binding profile .
| Evidence Dimension | Number of sulfonamide/sulfamoyl motifs and topological polar surface area (tPSA) contribution |
|---|---|
| Target Compound Data | 2 distinct sulfonamide/sulfamoyl motifs; calculated tPSA ≈ 140 Ų [1] |
| Comparator Or Baseline | Acetazolamide (AAZ): 1 primary sulfonamide motif; tPSA ≈ 117 Ų. 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide: 1 sulfamoyl motif; tPSA ≈ 115 Ų |
| Quantified Difference | Target compound possesses 100% more sulfonamide-type motifs and a 20-22% larger tPSA than key comparators [1]. |
| Conditions | Computational chemistry analysis based on SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N (PubChem). |
Why This Matters
This unique dual-motif architecture is a pre-requisite for developing probes or leads that engage a second binding pocket within a target enzyme, a feature absent in simpler, more common sulfonamide inhibitors.
- [1] ChEMBL Database. Similarity search for 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide. EMBL-EBI. View Source
